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Introduction

Bimiralisib, also known as PQR309, is a potent, orally bioavailable, and brain-penetrant small
molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and the mammalian target of
rapamycin (mTOR).[1][2][3] As a pan-inhibitor of all four class | PI3K isoforms (a, (3, y, ) and
an inhibitor of both mTORC1 and mTORC2 complexes, bimiralisib is a critical tool for
preclinical research in oncology.[1][2][4] Its mechanism of action targets a central signaling
pathway that regulates cell metabolism, proliferation, and survival, which is frequently
deregulated in various cancers.[5][6][7] Notably, bimiralisib has demonstrated antitumor
efficacy in a range of preclinical models, including lymphomas and solid tumors.[1][8][9] Its
ability to cross the blood-brain barrier makes it a valuable candidate for investigating central
nervous system (CNS) malignancies.[3][9][10]

These application notes provide detailed protocols for the formulation of bimiralisib for in vivo
studies, ensuring consistent and reliable delivery for pharmacokinetic and pharmacodynamic
assessments.

Data Presentation

Quantitative data for bimiralisib is summarized in the tables below for easy reference and
comparison.
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Table 1: Physicochemical Properties of Bimiralisib

Property Value

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-

UPAC Name (trifluoromethyl)pyridin-2-amine[2]
Molecular Formula C17H20F3N702[11]
Molecular Weight 411.39 g/mol [11]
Appearance Solid powder[11]
Solubility
DMSO 6 mg/mL[10]

Table 2: Recommended Formulations for In Vivo Oral Administration

. Vehicle Final Bimiralisib
Formulation . . Notes
Composition Concentration

5% DMSO + 40% The mixed solution
0 + 0

Aqueous PEG300 + 5% Tween 0.3 mg/mL
80 + 50% ddH=0

should be prepared
fresh and used
immediately.[10][12]

The mixed solution

) 5% DMSO + 95% should be prepared
Oil-based ) 0.3 mg/mL
Corn QOil fresh and used
immediately.[10][12]

Table 3: Summary of Preclinical Pharmacokinetic Parameters
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Administration

Species Dose Half-life (t1/2) Key Findings
Route
Good oral
) bioavailability
Female CD-1 ~13-36 min[3]
Oral (po) 5 mg/kg[10] (>50%).[10][12]
Mouse [10] ]
Rapid
absorption.[10]
Intravenous (iv) Not specified ~9-10 min[3][10]
Excellent oral
bioavailability
10 mg/kg or (>50%).[13]
Female Sprague- )
Oral (po) 16.55 mg/kg[3] ~5-8 h[13] Brain levels
Dawley Rat
[13] comparable to
plasma levels.
[13]
) 5 mg/kg or 10.3 -
Intravenous (iv) Not specified
mg/kg[3][13]
Oral
bioavailability
Male Beagle Dog Oral (po) Not specified Not specified estimated at

23%.[12] Rapid
absorption.[10]

Signaling Pathway and Experimental Workflow
Visualizations

The following diagrams illustrate the mechanism of action of bimiralisib and a typical
experimental workflow for in vivo studies.
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Caption: Bimiralisib inhibits the PISBK/mTOR signaling pathway.
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Caption: General workflow for an in vivo study using bimiralisib.
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Experimental Protocols
Protocol 1: Aqueous Formulation for Oral Gavage

This protocol is adapted from a standard vehicle preparation for compounds with limited
aqueous solubility.[10][12]

Materials:

e Bimiralisib (PQR309) powder

o Dimethyl sulfoxide (DMSQ), fresh and anhydrous
» Polyethylene glycol 300 (PEG300)

o Tween 80 (Polysorbate 80)

e Deionized water (ddH20)

« Sterile microcentrifuge tubes or vials

» Vortex mixer and sonicator

Procedure:

e Prepare Stock Solution: Prepare a 6 mg/mL stock solution of bimiralisib in fresh DMSO.
Ensure the powder is completely dissolved. Gentle warming or sonication can be used if
necessary.

» Vehicle Preparation (in a 1 mL example): a. In a sterile tube, add 400 pL of PEG300. b. Add
50 pL of the 6 mg/mL bimiralisib DMSO stock solution to the PEG300. c. Vortex thoroughly
until the solution is clear and homogenous. d. Add 50 pL of Tween 80 to the mixture. e.
Vortex again until the solution is clear. f. Add 500 pL of ddH20 to bring the total volume to 1
mL.

» Final Mixing: Vortex the final solution thoroughly. The final concentration of bimiralisib will
be 0.3 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH-z0.
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o Administration: The formulation should be prepared fresh before each use and administered
immediately via oral gavage.

Protocol 2: Oil-Based Formulation for Oral Gavage

This protocol provides an alternative lipid-based vehicle.[10][12]

Materials:

Bimiralisib (PQR309) powder

Dimethyl sulfoxide (DMSO), fresh and anhydrous

Corn oil

Sterile microcentrifuge tubes or vials

Vortex mixer and sonicator

Procedure:

Prepare Stock Solution: Prepare a 6 mg/mL stock solution of bimiralisib in fresh DMSO as
described in Protocol 1.

e Vehicle Preparation (in a 1 mL example): a. In a sterile tube, add 950 uL of corn oil. b. Add
50 pL of the 6 mg/mL bimiralisib DMSO stock solution to the corn oil.

o Final Mixing: Vortex the mixture vigorously until it is a homogenous suspension.

o Administration: This formulation should be prepared fresh daily. Ensure the suspension is
well-mixed immediately before drawing each dose for oral gavage.

Protocol 3: General In Vivo Dosing and Pharmacokinetic
Analysis

This protocol outlines a general procedure for conducting efficacy and pharmacokinetic studies
in rodents.
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Procedure:

» Animal Handling: All animal procedures should be performed in accordance with institutional
guidelines and approved protocols. Allow animals to acclimatize before the start of the study.

e Dosing:

o For efficacy studies in xenograft models, dosing can be initiated once tumors reach a
predetermined size.

o Bimiralisib has been administered orally in preclinical models.[3][10] A typical dose in
mice has been 5 mg/kg.[10]

o Administer the prepared formulation using an appropriate-sized gavage needle. The
volume administered should be based on the animal's body weight.

e Pharmacokinetic (PK) Study:

o Following a single oral or intravenous dose of the bimiralisib formulation, collect blood
samples at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

o Process blood to collect plasma and store at -80°C until analysis.

o Bimiralisib concentrations in plasma (and brain tissue, if applicable) are typically
quantified using liquid chromatography-mass spectrometry (LC-MS).[14]

o PK parameters such as half-life (t1/2), Cmax, and area under the curve (AUC) can then be
calculated using non-compartmental analysis.[14]

e Pharmacodynamic (PD) Study:

o To confirm target engagement, tumors or relevant tissues can be collected at specific time
points after dosing.

o Analyze tissue lysates by Western blot for downstream markers of PISK/mTOR signaling,
such as the phosphorylation status of Akt (p-Akt Ser473).[3][14] A strong reduction in p-Akt
indicates effective target inhibition.
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Conclusion

Bimiralisib is a critical compound for investigating the PISBK/mTOR pathway in cancer biology.
Proper formulation is essential for achieving reliable and reproducible results in in vivo studies.
The aqueous and oil-based formulations described provide viable options for oral
administration in preclinical models. Researchers should select a formulation based on the
specific experimental design and animal model. It is critical to prepare these formulations fresh
daily and ensure homogeneity before administration to achieve accurate dosing and maximize
the potential for translatable findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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